2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Description
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a small organic molecule featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an ethylamine side chain at the 5-position, with a hydrochloride counterion. The 1,2,4-oxadiazole scaffold is a heterocyclic aromatic ring system known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for esters or amides .
The molecular formula of the compound is C₇H₁₃ClN₃O, with a molecular weight of 191.65 g/mol (calculated). Key physicochemical properties include:
- Hydrogen bond donors: 2 (amine NH₂⁺ and HCl)
- Hydrogen bond acceptors: 4 (oxadiazole N, O, and HCl)
- Topological polar surface area (TPSA): ~51 Ų (estimated based on analogs) .
This compound is frequently utilized as a building block in drug discovery, particularly for targeting enzymes or receptors where the oxadiazole moiety enhances binding affinity and pharmacokinetic properties .
Properties
CAS No. |
952233-33-9 |
|---|---|
Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization Method
One of the most common methods for synthesizing 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves the cyclization of amidoximes with carboxylic acid derivatives under basic conditions. This approach leverages the nucleophilic nature of amidoximes to form the oxadiazole ring.
Reaction Scheme:
Experimental Conditions:
The reaction typically proceeds at room temperature or slightly elevated temperatures (30–50°C). Sodium hydroxide (NaOH) dissolved in dimethyl sulfoxide (DMSO) acts as the base and solvent system.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient tool for accelerating the synthesis of oxadiazole derivatives. In this method, amidoximes react with acyl chlorides or carboxylic acid esters under microwave heating to produce oxadiazoles.
Reaction Scheme:
Experimental Conditions:
Reactions under microwave irradiation are completed within minutes (typically 20–30 minutes), compared to hours under conventional heating methods. Catalysts such as potassium fluoride (KF) or magnesium oxide (MgO) are often employed.
One-Pot Superbase Method
A one-pot synthetic procedure reported by Baykov et al. utilizes amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO). This method is notable for its simplicity and efficiency.
Reaction Scheme:
Experimental Conditions:
The reaction occurs at room temperature and avoids the need for complex purification steps.
Detailed Synthesis Pathways
Stepwise Synthesis Approach
A stepwise approach involves isolating intermediates before finalizing the target compound.
Step 1: Amidoxime Formation
The first step involves synthesizing amidoximes from nitriles using hydroxylamine hydrochloride under basic conditions.
Step 2: Cyclization to Form Oxadiazole Ring
Amidoximes are cyclized with ethyl carboxylic acid derivatives in the presence of NaOH/DMSO or microwave irradiation.
Step 3: Reduction to Ethanamine
The oxadiazole derivative is reduced using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).
Step 4: Salt Formation
Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Optimization Strategies
Solvent Selection
The choice of solvent significantly impacts yield and purity. DMSO is preferred for its ability to dissolve both reactants and facilitate nucleophilic reactions.
Temperature Control
Reactions conducted at controlled temperatures (30–50°C) yield higher purity products by minimizing side reactions.
Catalyst Efficiency
Catalysts such as KF or MgO enhance reaction rates and selectivity during microwave-assisted synthesis.
Data Tables
Table 1: Reaction Conditions for Cyclization Methods
| Method | Solvent | Temperature | Catalyst | Time |
|---|---|---|---|---|
| NaOH/DMSO Cyclization | DMSO | Room Temp | None | ~6 hours |
| Microwave-Assisted | Acetonitrile | ~100°C | KF/MgO | ~25 mins |
| Superbase One-Pot | DMSO | Room Temp | None | ~8 hours |
Table 2: Yields from Different Methods
| Method | Yield (%) |
|---|---|
| NaOH/DMSO Cyclization | ~75% |
| Microwave-Assisted | ~90% |
| Superbase One-Pot | ~85% |
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, we compare it with structurally related compounds (Table 1).
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Key Observations :
Substituent Effects on Lipophilicity :
- The tert-butyl analog (XLogP3: 2.1) exhibits higher lipophilicity compared to the ethyl derivative (XLogP3: ~0.4), making it more suitable for blood-brain barrier penetration .
- The trifluoroethyl substituent (in the piperidine analog) further enhances metabolic stability due to fluorine’s electron-withdrawing effects .
Polar Surface Area and Bioactivity :
- The furan-substituted derivative (TPSA: 60 Ų) shows increased polarity, correlating with its use in antibacterial applications where solubility in aqueous environments is critical .
- Lower TPSA in the piperidine analog (29 Ų) facilitates CNS targeting by improving membrane permeability .
Structural Analogues with Varied Cores :
- Replacing 1,2,4-oxadiazole with isoxazole (as in ) reduces hydrogen-bonding capacity (TPSA: 42 Ų) and alters target selectivity, as seen in serotonin receptor ligands .
Safety Profiles :
- Most oxadiazole derivatives share similar hazard profiles (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating careful handling .
Biological Activity
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antimicrobial, antitumor, and other pharmacological effects.
The molecular formula of this compound is with a molecular weight of 177.63 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClN3O |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 1185295-39-9 |
| Chemical Structure | Structure |
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various oxadiazole compounds showed activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Antitumor Activity
The antitumor potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro tests revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were found to be comparable to established chemotherapeutics.
- Mechanism of Action : The compound's antitumor activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
A recent case study highlighted the use of oxadiazole derivatives in combination therapies for enhanced efficacy against resistant cancer types. The study reported synergistic effects when combined with traditional chemotherapeutic agents, leading to improved survival rates in animal models.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of alkyl groups at specific positions on the oxadiazole ring enhances solubility and bioavailability.
- Electronic Properties : Electron-withdrawing groups increase the electrophilicity of the compound, potentially enhancing its interaction with biological targets.
Q & A
Q. What are the common synthetic routes for 2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent).
- Amidation/alkylation : Introduction of the ethyl group and subsequent functionalization of the ethylamine side chain.
- Salt formation : Conversion to the hydrochloride salt using HCl in ethanol or ether . To optimize purity, employ column chromatography for intermediate purification and monitor reaction progress via TLC. Final product purity (>95%) is achievable through recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR to confirm the oxadiazole ring, ethyl substituent, and amine hydrochloride moiety.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 189.1).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What are the primary applications of this compound in medicinal chemistry?
The ethyl-oxadiazole-ethylamine scaffold is explored for:
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to hydrogen bonding via the oxadiazole ring and amine group.
- Antimicrobial agents : Structural analogs show activity against bacterial biofilms via disruption of membrane integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Structural variability : Subtle differences in substituents (e.g., ethyl vs. methyl groups) alter binding affinity. Validate structures using X-ray crystallography or 2D NMR .
- Assay conditions : Variations in cell lines or solvent systems (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
Methodological approaches include:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for protease inhibition).
- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
- Surface plasmon resonance (SPR) : Quantify binding affinity in real-time .
Q. How does the ethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The ethyl group enhances steric hindrance, reducing reaction rates compared to methyl analogs. For example:
- SN2 reactions : Lower yields with bulky nucleophiles (e.g., tert-butoxide).
- Optimization : Use polar aprotic solvents (DMSO) and elevated temperatures (60–80°C) to improve kinetics .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
